Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- is a chemical compound with the molecular formula C12H8O4S It is known for its unique structure, which includes a naphthalene ring system with a thioacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- typically involves the reaction of 1,4-dihydro-1,4-dioxo-2-naphthalenethiol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the thioester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioacetic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)oxy]-
- Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino]-
Uniqueness
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- is unique due to the presence of the thioacetic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thioacetic acid group can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making this compound particularly interesting for research and development.
Properties
CAS No. |
57414-03-6 |
---|---|
Molecular Formula |
C12H8O4S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-(1,4-dioxonaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H8O4S/c13-9-5-10(17-6-11(14)15)12(16)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,14,15) |
InChI Key |
JSXVNSXLESSQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.